molecular formula C62H95N15O15 B12329831 L-Proline, L-phenylalanyl-L-asparaginyl-L-leucyl-L-prolyl-L-leucylglycyl-L-asparaginyl-L-tyrosyl-L-lysyl-L-lysyl-

L-Proline, L-phenylalanyl-L-asparaginyl-L-leucyl-L-prolyl-L-leucylglycyl-L-asparaginyl-L-tyrosyl-L-lysyl-L-lysyl-

Cat. No.: B12329831
M. Wt: 1290.5 g/mol
InChI Key: WITJMLYYHJFKRE-CUZNLEPHSA-N
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Description

The peptide "L-Proline, L-phenylalanyl-L-asparaginyl-L-leucyl-L-prolyl-L-leucylglycyl-L-asparaginyl-L-tyrosyl-L-lysyl-L-lysyl-" is a complex oligopeptide comprising multiple amino acids, including two L-proline residues, aromatic (L-phenylalanine, L-tyrosine), hydrophobic (L-leucine), and charged (L-lysine) residues. Proline’s presence may confer conformational rigidity due to its cyclic secondary amine structure, influencing peptide stability and binding specificity .

Properties

Molecular Formula

C62H95N15O15

Molecular Weight

1290.5 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C62H95N15O15/c1-35(2)28-43(74-59(88)48-18-12-26-76(48)61(90)47(29-36(3)4)75-58(87)46(33-51(67)80)72-53(82)40(65)30-37-14-6-5-7-15-37)54(83)68-34-52(81)69-45(32-50(66)79)57(86)73-44(31-38-20-22-39(78)23-21-38)56(85)70-41(16-8-10-24-63)55(84)71-42(17-9-11-25-64)60(89)77-27-13-19-49(77)62(91)92/h5-7,14-15,20-23,35-36,40-49,78H,8-13,16-19,24-34,63-65H2,1-4H3,(H2,66,79)(H2,67,80)(H,68,83)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,86)(H,74,88)(H,75,87)(H,91,92)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

WITJMLYYHJFKRE-CUZNLEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linear peptides .

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the notable applications of proline derivatives is in the development of enzyme inhibitors. For instance, L-Proline has been utilized in synthesizing compounds that inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. The compound (S)-1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate , derived from L-Proline, exhibits potent ACE inhibitory activity with an IC50 value of 1.2×109M1.2\times 10^{-9}\,\text{M} . This property makes it valuable in treating hypertension and related cardiovascular diseases.

1.2 Antioxidant Properties

L-Proline and its derivatives have shown promising antioxidant properties. Research indicates that proline-rich peptides can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The incorporation of L-Proline into peptide sequences enhances stability and bioactivity, making these compounds potential candidates for therapeutic use .

Biochemical Applications

2.1 Protein Stabilization

In biochemical research, L-Proline is recognized for its role in stabilizing protein structures. Its unique cyclic structure allows it to adopt conformations that can enhance the thermal stability of proteins. This property is particularly beneficial in the formulation of biopharmaceuticals where protein integrity is crucial for efficacy .

2.2 Catalysis in Organic Synthesis

L-Proline serves as a catalyst in various organic reactions, particularly in asymmetric synthesis. It has been effectively used to catalyze the formation of heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals . The catalytic efficiency of L-Proline can be attributed to its ability to form stable intermediates during chemical reactions.

Material Science Applications

3.1 Biodegradable Polymers

The incorporation of L-Proline into polymer matrices has led to the development of biodegradable materials with enhanced mechanical properties. These materials are being explored for applications in packaging and medical devices due to their environmental friendliness and biocompatibility .

3.2 Nanotechnology

In nanotechnology, L-Proline derivatives are being investigated for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted delivery of therapeutics, improving treatment efficacy while minimizing side effects .

Case Studies

Study Objective Findings
Study on ACE InhibitionInvestigate the efficacy of proline derivatives as ACE inhibitorsFound that specific proline-based compounds exhibit high inhibitory activity against ACE, suggesting potential for hypertension treatment
Antioxidant Activity AssessmentEvaluate the antioxidant potential of proline-rich peptidesDemonstrated that these peptides significantly reduce oxidative stress markers in vitro
Protein Stability ResearchAssess the stabilizing effects of L-Proline on proteinsRevealed enhanced thermal stability and activity retention in proteins treated with proline derivatives

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors to trigger cellular responses .

Comparison with Similar Compounds

Table 1: Structural Features of Proline-Containing Compounds

Compound Key Features Proline Modifications Structural Impact Reference
Target Peptide Two L-proline residues; long chain with aromatic/hydrophobic residues None Potential rigidity and substrate binding
Cilofungin Derivatives Synthetic L-proline substitutions (e.g., threonine at position 6) Varied side chains Retains antifungal activity despite changes
4-Propyl-L-Proline Derivatives Alkyl-modified proline (e.g., 4-propyl group) Hydrophobic side chain Enhanced enzyme substrate specificity
YSPWTNF-NH2 Shorter peptide (L-tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-phenylalaninamide) None Compact structure with aromatic residues

Key Findings :

  • The target peptide’s multiple proline residues may stabilize secondary structures, contrasting with shorter peptides like YSPWTNF-NH2, where proline contributes to turn formation .
  • Cilofungin derivatives demonstrate bioactivity even with non-canonical proline substitutions, suggesting functional flexibility in proline-rich antimicrobial peptides .
  • Alkyl-modified prolines (e.g., 4-propyl-L-proline) enhance enzyme-substrate interactions in biosynthetic pathways, a feature absent in the target peptide .

Functional and Bioactive Comparison

Table 2: Bioactivity and Functional Roles

Compound Antifungal Activity Role in Hyphal Formation Collagen Synthesis Metabolic Role Reference
Target Peptide Not reported Unclear Indirect (via L-proline) Potential substrate for proteases
Cilofungin Active (IC50 < 1 µg/mL) N/A No Inhibits β-glucan synthase
L-Proline (monomer) No direct activity Induces >50% hyphae in Candida Critical for collagen stability Osmoregulation, stress response
4-Propyl-L-Proline N/A N/A No Substrate for lincosamide synthesis

Key Findings :

  • While the target peptide’s bioactivity is uncharacterized, its proline content may indirectly influence collagen stability or microbial interactions, as seen in L-proline’s role in hyphal induction .
  • Cilofungin’s antifungal activity relies on proline positioning but tolerates substitutions, unlike the target peptide’s fixed sequence .
  • Free L-proline acts as a chemical chaperone and stress protectant, roles less relevant in peptide-bound proline .

Biological Activity

L-Proline, an imino acid, plays a critical role in various biological processes, including protein synthesis, cell signaling, and metabolic regulation. The compound in focus, L-Proline, L-phenylalanyl-L-asparaginyl-L-leucyl-L-prolyl-L-leucylglycyl-L-asparaginyl-L-tyrosyl-L-lysyl-L-lysyl- , is a complex peptide that incorporates multiple amino acids known for their unique biological activities. This article explores the biological activity of L-Proline and its derivatives, highlighting their significance in cellular functions, therapeutic applications, and metabolic pathways.

Overview of L-Proline

L-Proline is classified as a non-essential amino acid that is integral to protein structure due to its unique cyclic structure. It is involved in various physiological processes, including:

  • Protein Synthesis : Acts as a building block for proteins.
  • Cell Signaling : Influences cellular responses through signaling pathways.
  • Osmoregulation : Functions as an osmoprotectant in cells under stress conditions.

Table 1: Key Functions of L-Proline

FunctionDescription
Protein SynthesisEssential for collagen formation and structural proteins.
Cell SignalingModulates pathways such as mTOR and MAPK.
OsmoregulationProtects cells from osmotic stress by stabilizing proteins.

Biological Activity of the Peptide Derivative

The peptide derivative of L-Proline exhibits enhanced biological activities due to the synergistic effects of its constituent amino acids. Each amino acid contributes specific properties that enhance the overall functionality of the peptide.

Case Studies and Research Findings

  • Cell Differentiation : Research indicates that L-Proline can induce differentiation in embryonic stem (ES) cells. A study demonstrated that supplementation with L-Proline led to morphological changes and altered gene expression consistent with differentiation towards ectoderm-like cells. This process was linked to the activation of the mTOR signaling pathway, which is crucial for cell growth and differentiation .
  • Transport Mechanisms : The transport of L-Proline across cell membranes has been extensively studied. In human intestinal Caco-2 cells, L-Proline was shown to be transported preferentially from the apical to the basolateral side in a sodium-dependent manner. This transport mechanism is vital for nutrient absorption and metabolism in humans .
  • Osmotic Stress Response : In bacterial models such as Bacillus subtilis, L-Proline accumulation serves as a protective mechanism against osmotic stress. The biosynthesis pathways involving proline are tightly regulated and interconnected with other amino acid metabolism pathways, showcasing its importance in microbial physiology .

Table 2: Summary of Research Findings

Study FocusFindings
Cell DifferentiationInduces ES cell differentiation via mTOR pathway activation .
Transport MechanismsSodium-dependent transport in Caco-2 cells; critical for absorption .
Osmotic Stress ResponseAccumulation protects against osmotic stress in bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.